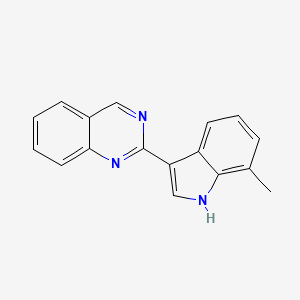
2-(7-methyl-1H-indol-3-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-methyl-1H-indol-3-yl)quinazoline is a heterocyclic compound that combines the structural features of both indole and quinazoline moieties Indole derivatives are known for their significant biological activities, while quinazoline derivatives have been widely studied for their therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-1H-indol-3-yl)quinazoline typically involves the condensation of an indole derivative with a quinazoline precursor. One common method is the Fischer indole synthesis, where an indole is formed from a phenylhydrazine and a ketone under acidic conditions . For the quinazoline part, the condensation of anthranilamides with aromatic aldehydes or ketones is a common approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(7-methyl-1H-indol-3-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(7-methyl-1H-indol-3-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can interact with various biological targets through hydrogen bonding and π-π interactions, while the quinazoline part can inhibit specific enzymes by binding to their active sites . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)quinazoline: Similar structure but lacks the methyl group on the indole ring.
4-Methoxy-2-(1-methyl-1H-indol-3-yl)quinazoline: Contains a methoxy group on the quinazoline ring.
Uniqueness
2-(7-methyl-1H-indol-3-yl)quinazoline is unique due to the presence of the methyl group on the indole ring, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to specific targets and improve its overall pharmacological profile .
Properties
Molecular Formula |
C17H13N3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)quinazoline |
InChI |
InChI=1S/C17H13N3/c1-11-5-4-7-13-14(10-18-16(11)13)17-19-9-12-6-2-3-8-15(12)20-17/h2-10,18H,1H3 |
InChI Key |
IBQWHHTXWMSMMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=NC4=CC=CC=C4C=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


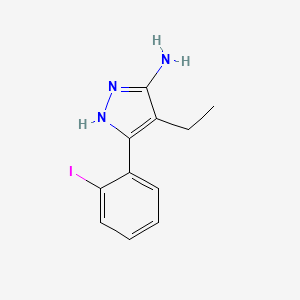
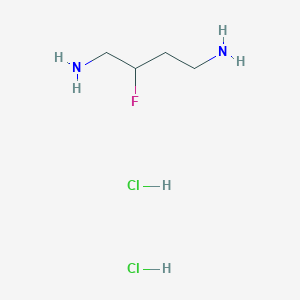
![Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate](/img/structure/B13553617.png)
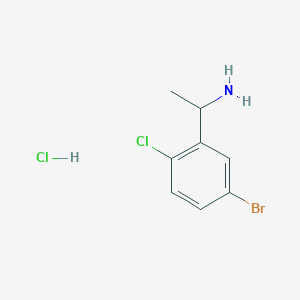
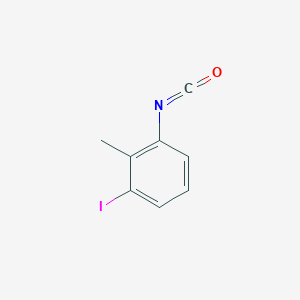
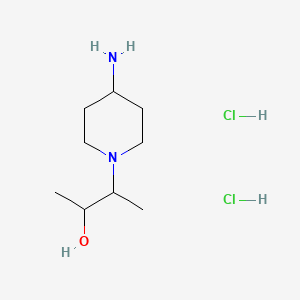
![(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B13553645.png)
![2-{2-azaspiro[4.4]nonan-7-yl}aceticacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13553647.png)

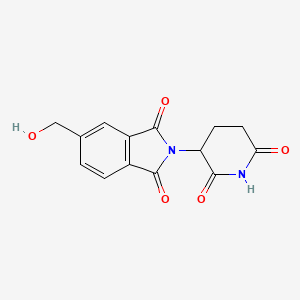
![3-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13553673.png)
![Tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13553680.png)
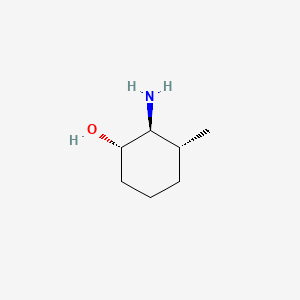
![4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B13553699.png)
